![molecular formula C16H20N4O B2664403 N-methyl-N-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)-N'-phenylurea CAS No. 219865-28-8](/img/structure/B2664403.png)
N-methyl-N-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)-N'-phenylurea
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Description
N-methyl-N-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)-N'-phenylurea, also known as MITU, is a small molecule compound that has gained significant attention in the scientific community due to its potential applications in various fields, including drug development, cancer research, and agriculture. MITU is a urea derivative that has shown promising results in inhibiting the growth of cancer cells, as well as enhancing the growth of plants.
Scientific Research Applications
Antimicrobial and Anti-Tuberculosis Activity
Research indicates the effectiveness of certain derivatives, including N-phenyl-1,2,3-triazole derivatives, in exhibiting antimicrobial properties. These derivatives have shown significant activity against strains like Mycobacterium tuberculosis, suggesting their potential use in treating mycobacterial infections. This effectiveness is coupled with low cytotoxicity against liver and kidney cells, providing a high therapeutic index (Boechat et al., 2011).
Herbicidal Activities
Certain phenylurea-type triazolinones, derived from compounds like N-methyl-N-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)-N'-phenylurea, have been studied for their herbicidal activities. These compounds have shown promise as Protox inhibitors and potential postemergent herbicides for controlling broadleaf weeds in rice fields, indicating their agricultural applications (Luo et al., 2008).
Potential Anticancer Properties
Research into N-substituted 3-amino-1H-indazole derivatives, which include the specified compound, has shown that these compounds can possess inhibitory activity against cancer cell growth. Specific derivatives have demonstrated cytotoxic activity towards lung and cervical cancer cell lines, indicating their potential as scaffolds for novel anticancer agents (Kornicka et al., 2017).
Soil Degradation and Environmental Impact
Studies on related phenylurea herbicides like isoproturon have explored their degradation in soils. Understanding the degradation properties of such compounds is crucial for assessing their environmental impact and leaching risk to groundwater resources. Research in this area contributes to better agricultural practices and environmental safety (Alletto et al., 2006).
properties
IUPAC Name |
1-methyl-1-(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-19(16(21)17-12-8-4-3-5-9-12)15-13-10-6-7-11-14(13)18-20(15)2/h3-5,8-9H,6-7,10-11H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTMTMJENPVWII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCCC2=N1)N(C)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)-N'-phenylurea |
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